RO8994

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RO8994 is a potent and selective small-molecule MDM2 inhibitor . It has IC50 values of 5 nM in HTRF binding assays and 20 nM in MTT proliferation assays .

Synthesis Analysis

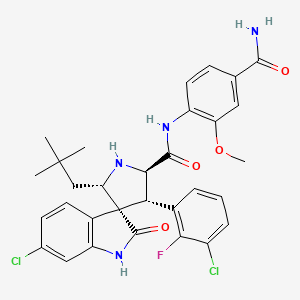

The synthesis of RO8994 has been reported in several studies . The synthetic route towards RO8994 developed by Graves’ group initiates with a cycloaddition reaction .Molecular Structure Analysis

The molecular structure of RO8994 is characterized by a spiroindolinone scaffold . The molecular weight of RO8994 is 613.51 .Chemical Reactions Analysis

RO8994 induces dose-dependent up-regulation of p53 target genes and apoptosis in wild-type p53 cancer cells . This is consistent with its non-genotoxic mechanism of p53 activation .Physical And Chemical Properties Analysis

RO8994 has a molecular weight of 613.51 and a chemical formula of C31H31Cl2FN4O4 . It is insoluble in water .Aplicaciones Científicas De Investigación

Inhibitor of MDM2

RO8994 is a highly potent and selective spiroindolinone small-molecule MDM2 inhibitor . It has an IC₅₀ of 5 nM (HTRF binding assays) and 20 nM (MTT proliferation assays) . MDM2 is a protein that in humans is encoded by the MDM2 gene and is notable for its negative regulation of the p53 tumor suppressor .

Cancer Therapy

RO8994 has been used in cancer therapy . It has been found to dose-dependently and non-genotoxically induce p53 stabilization, cell cycle arrest, and apoptosis in tumor cells retaining wild type p53 .

Development of New Drug Scaffolds

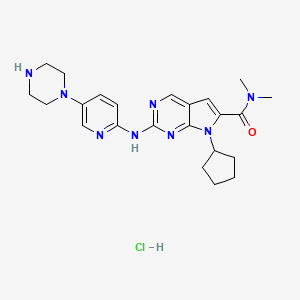

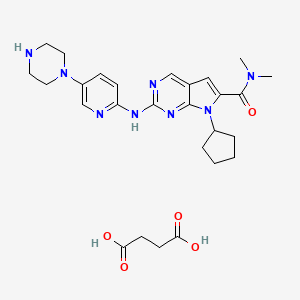

The spiroindolinone scaffold of RO8994 has been used in the development of new drugs . Several anticancer drug candidates such as SAR405838, RO8994, CFI-400945 and their bioisosteres are undergoing clinical trials or preclinical studies .

Targeting Protein-Protein Interactions

RO8994 has been used to target protein-protein interactions, specifically the p53–MDM2 interaction . This interaction has been highly pursued as an attractive therapeutic strategy for cancer therapy .

Optimization of MDM2 Inhibitors

The discovery and optimization of a highly potent and selective series of spiroindolinone small-molecule MDM2 inhibitors culminated in RO8994 . This has provided opportunities for future development .

In Vivo Efficacy Against Human Tumor Xenografts

RO8994 has shown impressive in vivo efficacy against human SJSA1 tumor xenografts at significantly lower doses and exposures, more efficacy than RG7112 and MI-888 .

Mecanismo De Acción

Target of Action

RO8994 is a highly potent and selective inhibitor of the protein-protein interaction between MDM2 and the tumor suppressor p53 . The primary target of RO8994 is MDM2, a protein that plays a crucial role in negatively regulating the p53 pathway .

Mode of Action

RO8994 interacts with MDM2, inhibiting its interaction with p53 . This inhibition prevents the degradation of p53, leading to the stabilization and activation of p53 . As a result, there is an up-regulation of p53 target genes .

Biochemical Pathways

The primary biochemical pathway affected by RO8994 is the p53 pathway . By inhibiting MDM2, RO8994 allows for the accumulation and activation of p53, a key regulator of cell cycle arrest, apoptosis, and senescence . This leads to the up-regulation of p53 target genes, triggering cellular responses such as cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the compound exhibits potent anti-tumor activity in vivo, suggesting favorable pharmacokinetic properties .

Result of Action

RO8994 induces a dose-dependent up-regulation of p53 target genes and apoptosis in wild-type p53 cancer cells . This is consistent with its non-genotoxic mechanism of p53 activation . In vivo, RO8994 displays remarkable tumor growth inhibition in the wild-type p53, MDM2-amplified SJSA-1 osteosarcoma tumor xenograft model .

Propiedades

IUPAC Name |

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURAVORBGFDSMA-ISKXDESKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31Cl2FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53238217 | |

Q & A

Q1: What makes spirooxindoles interesting for anticancer drug development, and how does RO8994 fit into this picture?

A: Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating promising anticancer activities. [] This is due to their ability to mimic key structural features found in natural products, enhancing their interaction with biological targets. [] RO8994, a spiroindolinone derivative, specifically targets the interaction between the MDM2 protein and the tumor suppressor protein p53. []

Q2: How does RO8994 interact with its target, MDM2, and what are the downstream effects of this interaction?

A: While the provided abstracts don't offer detailed mechanistic insights into RO8994's binding mode with MDM2, they highlight its high potency and selectivity for this target. [] Generally, inhibiting the MDM2-p53 interaction prevents the degradation of p53, leading to the activation of p53 downstream targets involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression. []

Q3: Are there other spirooxindole-based compounds in development for cancer therapy, and how do their mechanisms compare to RO8994?

A: Yes, several other spirooxindole-based compounds are being explored for their anticancer potential. Notably, SAR405838 and CFI-400945, along with their bioisosteres, are currently in clinical or preclinical development. [] These compounds, like RO8994, utilize substructure-based strategies to target specific proteins involved in cancer cell survival and proliferation. [] While their precise mechanisms might differ, they generally aim to disrupt essential pathways crucial for tumor growth.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)

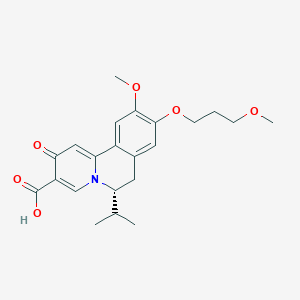

![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)